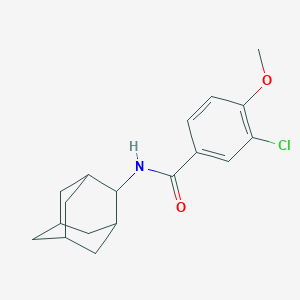
N-(2-adamantyl)-3-chloro-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-adamantyl)-3-chloro-4-methoxybenzamide is a chemical compound that belongs to the class of adamantane derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases.
作用机制
The mechanism of action of N-(2-adamantyl)-3-chloro-4-methoxybenzamide involves the inhibition of specific signaling pathways that are involved in the pathogenesis of various diseases. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, it has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Moreover, it has been demonstrated to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-(2-adamantyl)-3-chloro-4-methoxybenzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. It has been reported to inhibit the expression of various oncogenes, such as c-Myc and Cyclin D1, which are involved in the regulation of cell growth and division. Additionally, it has been demonstrated to induce the expression of pro-apoptotic genes, such as Bax and Bad, and inhibit the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xL. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, it has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
N-(2-adamantyl)-3-chloro-4-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, and its structure can be modified to improve its pharmacological properties. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, its mechanism of action is not fully understood, which can limit its therapeutic potential.
未来方向
There are several future directions for the research on N-(2-adamantyl)-3-chloro-4-methoxybenzamide. One of the potential areas of application is cancer therapy, where it can be used as a single agent or in combination with other drugs to enhance the efficacy of treatment. Another potential area of application is inflammation and autoimmune disorders, where it can be used to suppress the overactive immune response. Moreover, it can be investigated for its neuroprotective potential in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, its structure can be modified to improve its pharmacological properties, such as solubility and bioavailability. Finally, its mechanism of action can be further elucidated to identify new targets for drug development.
合成方法
The synthesis of N-(2-adamantyl)-3-chloro-4-methoxybenzamide involves the reaction of 2-adamantanone with 3-chloro-4-methoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The purity of the product can be increased by recrystallization from an appropriate solvent.
科学研究应用
N-(2-adamantyl)-3-chloro-4-methoxybenzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been reported to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
产品名称 |
N-(2-adamantyl)-3-chloro-4-methoxybenzamide |
|---|---|
分子式 |
C18H22ClNO2 |
分子量 |
319.8 g/mol |
IUPAC 名称 |
N-(2-adamantyl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C18H22ClNO2/c1-22-16-3-2-12(9-15(16)19)18(21)20-17-13-5-10-4-11(7-13)8-14(17)6-10/h2-3,9-11,13-14,17H,4-8H2,1H3,(H,20,21) |
InChI 键 |
JWRQMIBYTADTDV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B278367.png)
![N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide](/img/structure/B278368.png)
![N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B278369.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide](/img/structure/B278370.png)
![N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B278371.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278376.png)
![4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B278377.png)
![N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B278380.png)
![2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278382.png)
![N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B278383.png)
![2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B278385.png)

![2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278390.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B278391.png)